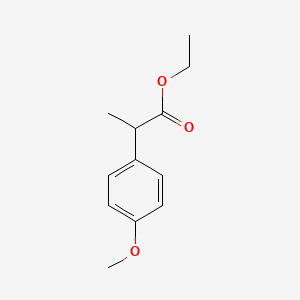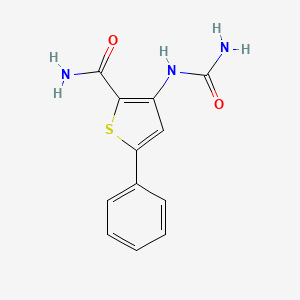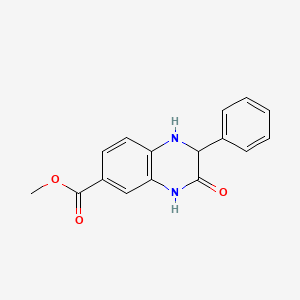![molecular formula C8H7NOS B8774685 7-METHYLBENZO[D]OXAZOLE-2-THIOL](/img/structure/B8774685.png)
7-METHYLBENZO[D]OXAZOLE-2-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYLBENZO[D]OXAZOLE-2-THIOL is an organic compound with the molecular formula C8H7NOS. It is a derivative of benzoxazole, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) at the 7th position of the benzoxazole ring. This compound is widely used in medicinal chemistry due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran at low temperatures . Another method includes the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
7-METHYLBENZO[D]OXAZOLE-2-THIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-METHYLBENZO[D]OXAZOLE-2-THIOL involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific isoform of the enzyme targeted .
Comparison with Similar Compounds
- 2-Mercaptobenzoxazole
- 7-Methylbenzoxazole
- 2-Methylbenzoxazole
Comparison: 7-METHYLBENZO[D]OXAZOLE-2-THIOL is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Mercaptobenzoxazole, the additional methyl group enhances its lipophilicity and potentially its ability to cross biological membranes . Compared to 7-Methylbenzoxazole and 2-Methylbenzoxazole, the mercapto group provides additional reactivity and the ability to form disulfide bonds .
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H,9,11) |
InChI Key |
USBRJDJLXDPNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


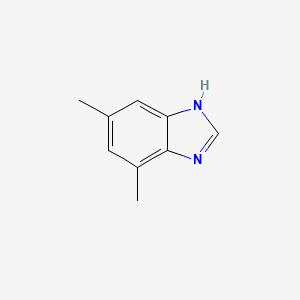
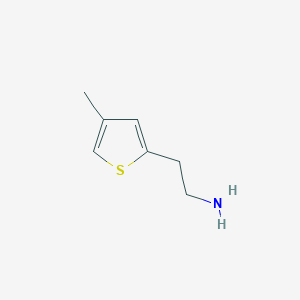
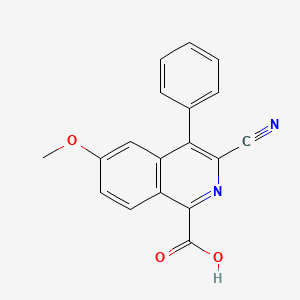
![9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B8774623.png)
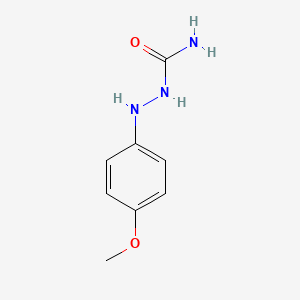
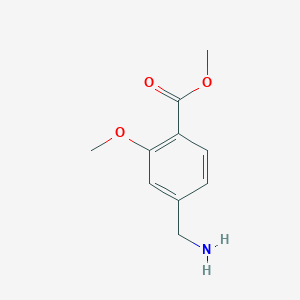
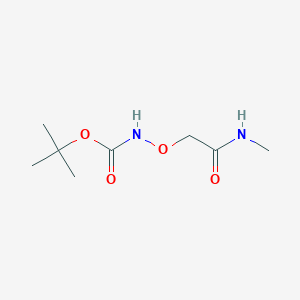
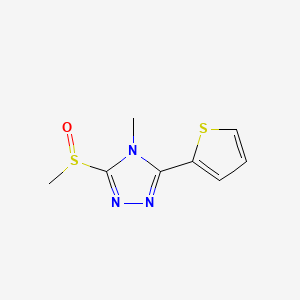
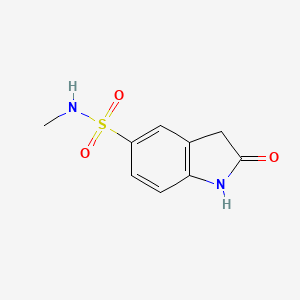
![4a,8a-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B8774675.png)

